molecular formula C18H17FN2O4S2 B2770949 N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-fluorobenzenesulfonyl)acetamide CAS No. 895483-92-8

N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-fluorobenzenesulfonyl)acetamide

Cat. No.: B2770949
CAS No.: 895483-92-8
M. Wt: 408.46
InChI Key: PTVMYKRKWZXBOH-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-fluorobenzenesulfonyl)acetamide is a benzothiazole-derived sulfonamide compound featuring a dihydrobenzothiazolylidene core substituted with ethoxy and methyl groups, coupled with a 4-fluorobenzenesulfonyl acetamide moiety. Benzothiazole derivatives are prominent in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Properties

IUPAC Name

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S2/c1-3-25-14-5-4-6-15-17(14)21(2)18(26-15)20-16(22)11-27(23,24)13-9-7-12(19)8-10-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVMYKRKWZXBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes an ethoxy group and a fluorobenzenesulfonyl group, which are significant for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Sulforhodamine B (SRB) Assay : This assay has been used to evaluate the cytotoxic effects of the compound against various cancer cell lines. In studies, it has shown promising results in inhibiting the proliferation of lung cancer cells .

Antimicrobial Activity

The benzothiazole derivatives have been reported to possess broad-spectrum antimicrobial activities. The compound's structure suggests potential efficacy against various pathogens:

  • Antibacterial and Antifungal Effects : Compounds derived from benzothiazoles have demonstrated significant antibacterial and antifungal activities in vitro. The minimal inhibitory concentration (MIC) values for related compounds often fall within effective ranges (e.g., 50 μg/mL) .

Neuroprotective Effects

Recent studies have indicated that benzothiazole derivatives may also exhibit neuroprotective properties:

  • Reactive Oxygen Species (ROS) Scavenging : Certain derivatives have shown the ability to scavenge ROS, which is crucial in preventing neuronal injury in models of ischemia/reperfusion .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for enhancing the biological activity of benzothiazole compounds. Modifications at specific positions on the benzothiazole ring can significantly influence their potency:

PositionSubstituentEffect on Activity
4ChlorineIncreased antibacterial activity
6MethylEnhanced anticancer properties
5EthoxyImproved solubility and bioavailability

Study 1: Anticancer Efficacy

In a study conducted by Firooznia et al., a series of benzothiazole derivatives were synthesized and tested for their anticancer efficacy against various human cancer cell lines. The results demonstrated that modifications at the 4-position significantly enhanced cytotoxicity compared to unmodified analogs .

Study 2: Neuroprotective Mechanisms

Another study focused on evaluating the neuroprotective effects of benzothiazole derivatives in animal models of neurodegeneration. The findings indicated that certain derivatives could reduce neuronal death by modulating oxidative stress pathways .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound Dihydrobenzothiazole 4-ethoxy, 3-methyl; 4-fluorobenzenesulfonyl acetamide 434.46* Sulfonamide, benzothiazole, fluoroaryl N/A
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide Dihydrobenzothiazole 6-methyl; 4-methoxybenzenesulfonamide 362.42 Sulfonamide, benzothiazole, methoxyaryl [11]
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide Dihydrothiazole 2-methoxyphenyl, 4-phenyl; 4-methylbenzamide 408.49 Benzamide, dihydrothiazole, methoxyaryl [3]
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide Dihydrothienylidene 3-(2-fluorophenyl), 4-methyl; 4-fluorobenzamide 358.38 Benzamide, dihydrothienylidene, fluoroaryl [9]
4-[Bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide Dihydrobenzothiazole 3-ethyl, 6-fluoro; bis(2-methoxyethyl)sulfamoyl benzamide 549.62 Sulfamoyl, benzothiazole, fluoroalkyl [13]

*Calculated using ChemDraw Professional 22.0.

Key Observations :

  • Alkyl vs. Aryl Substituents: Ethyl and methyl groups on the benzothiazole core (target vs. ) influence steric hindrance, which may affect molecular docking or crystallization behavior .
Crystallographic and Geometric Analysis

X-ray studies of related compounds reveal critical insights:

  • Bond Lengths :
    • In (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide, the C–C bond lengths in the dihydrothiazole ring average 1.47 Å, indicating partial double-bond character .
    • For 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide, the C–S bond in the thienylidene ring measures 1.74 Å, consistent with resonance stabilization .
  • Hydrogen Bonding :
    • The 4-fluorobenzenesulfonyl group in the target compound may participate in C–H···O or N–H···F interactions, similar to patterns observed in fluorinated benzamide derivatives .
Pharmacological Potential

While explicit data for the target compound is unavailable, structurally related molecules demonstrate:

  • Antimicrobial Activity : Benzothiazole sulfonamides inhibit bacterial dihydropteroate synthase (DHPS) via sulfonamide-enzyme interactions .

Q & A

Q. What are the key synthetic strategies for preparing N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-fluorobenzenesulfonyl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions between benzothiazole derivatives and fluorobenzenesulfonyl acetamide precursors under reflux conditions in solvents like ethanol or dichloromethane .
  • Ring formation facilitated by catalysts (e.g., hydrazine derivatives) to stabilize the 2,3-dihydro-1,3-benzothiazol-2-ylidene moiety .
  • Functional group protection/deprotection to ensure regioselectivity. Reaction progress is monitored via TLC, and purity is confirmed through recrystallization .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the benzothiazole backbone and sulfonamide group connectivity .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identification of C=O (acetamide) and S=O (sulfonyl) stretching vibrations .

Q. How is X-ray crystallography applied to resolve the compound’s structure?

Single-crystal X-ray diffraction (SCXRD) is used to determine the stereochemistry of the (2E)-configured imine bond. Programs like SHELXL refine hydrogen atom positions, while WinGX visualizes anisotropic displacement parameters and packing interactions .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound’s derivatives?

  • Disorder in the ethoxy group : The flexible 4-ethoxy substituent often requires modeling with partial occupancy or constraints in SHELXL .
  • Twinned crystals : Data from twinned crystals may necessitate specialized refinement protocols (e.g., HKLF 5 in SHELXL) to resolve overlapping reflections .
  • Hydrogen bonding networks : Graph set analysis (e.g., Etter’s rules) identifies patterns like R22(8)R_2^2(8) motifs, which stabilize crystal packing .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Structure-activity relationship (SAR) studies : Compare bioactivity across analogs (e.g., fluorophenyl vs. chlorophenyl sulfonamides) to identify critical functional groups .
  • Dose-response validation : Reproduce assays under standardized conditions (e.g., enzyme inhibition IC50_{50} values) to rule out experimental variability .
  • Computational docking : Use molecular dynamics simulations to predict binding interactions with targets like kinases or proteases .

Q. What methodologies optimize the compound’s reactivity in nucleophilic substitution reactions?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide group reactivity .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in two-phase systems .
  • Kinetic studies : Monitor reaction progress via 19^{19}F NMR to track fluorine substituent behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.